Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Description
Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a heterocyclic compound featuring a benzothiadiazole core linked via a methanone group to an azetidine ring substituted with a 3-phenyl-1,2,4-oxadiazole moiety. The benzothiadiazole unit is a sulfur- and nitrogen-containing aromatic system known for electron-deficient properties, while the 1,2,4-oxadiazole group enhances metabolic stability and rigidity. The azetidine ring, a strained four-membered nitrogen heterocycle, may influence conformational dynamics and binding interactions.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2S/c24-18(12-6-7-14-15(8-12)22-26-21-14)23-9-13(10-23)17-19-16(20-25-17)11-4-2-1-3-5-11/h1-8,13H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBYCNJBTGXCQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)C4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
Molecular Formula: C₁₉H₁₅N₅O₂S
Molecular Weight: 377.4 g/mol
CAS Number: 2034416-33-4
The compound features a benzo[c][1,2,5]thiadiazole core linked to an oxadiazole and azetidine moiety, which contributes to its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzo[c][1,2,5]thiadiazole exhibit significant anticancer properties. For instance:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4i | MCF-7 | 2.32 | Cell cycle arrest at G2/M phase |
| 4e | HepG2 | 5.36 | Induction of apoptosis via MMP2 down-regulation |
A study highlighted that compounds derived from benzo[c][1,2,5]thiadiazole showed potent growth inhibitory activity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) through mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. A comparative study indicated that derivatives of thiadiazole structures possess moderate to significant antibacterial and antifungal activities. The lipophilicity of these compounds plays a crucial role in enhancing their antimicrobial efficacy.
| Compound | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| 4f | Antibacterial | Staphylococcus aureus | 15 µg/mL |
| 4g | Antifungal | Candida albicans | 10 µg/mL |
These findings suggest that modifications in the structure can lead to enhanced activity against specific pathogens .
The biological activity of benzo[c][1,2,5]thiadiazol derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Some derivatives have shown inhibitory effects on enzymes such as butyrylcholinesterase (BChE), which is implicated in neurodegenerative diseases .
- Cell Signaling Modulation : The compound influences various signaling pathways involved in cell proliferation and apoptosis. For instance, it has been observed to modulate the expression of genes associated with cell survival and death .
- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been linked to the induction of apoptosis in cancer cells treated with these compounds .
Case Studies
A notable case study involved the synthesis and evaluation of a series of benzo[c][1,2,5]thiadiazole derivatives against multiple cancer cell lines. The results indicated a correlation between structural modifications and biological activity:
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure that combines a benzo[c][1,2,5]thiadiazole moiety with an oxadiazole and azetidine ring. The synthesis of such compounds typically involves multi-step reactions that can include cyclization and functionalization processes. For instance, the synthesis of related benzothiazole derivatives has been extensively studied due to their diverse biological activities .
Antimicrobial Properties
Research indicates that compounds containing thiadiazole and oxadiazole rings exhibit significant antimicrobial activity. For example, derivatives of benzothiazoles have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis . The incorporation of azetidine rings further enhances these properties by improving the lipophilicity and membrane permeability of the compounds.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiadiazole-containing compounds. For instance, derivatives similar to benzo[c][1,2,5]thiadiazol-5-yl(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone have demonstrated activity against pancreatic cancer cells . The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.
Antitubercular Activity
Recent investigations into azetidinone derivatives have revealed promising antitubercular activity. Compounds designed with similar structural features have been shown to inhibit the growth of Mycobacterium tuberculosis effectively . This highlights the potential for developing new therapeutics for tuberculosis treatment.
Case Studies and Research Findings
A series of studies have documented the synthesis and biological evaluation of thiadiazole derivatives:
- Synthesis and Evaluation : A study synthesized several benzothiazole-containing azetidinone derivatives and evaluated their antimicrobial properties. The results indicated that specific substitutions on the benzothiazole ring significantly enhanced activity against Mycobacterium tuberculosis compared to standard drugs like isoniazid .
- Anticancer Activity : Another investigation focused on 2-benzothiazole hydrazone derivatives which exhibited notable cytotoxic effects against pancreatic cancer cell lines. The study emphasized the importance of structural modifications in enhancing anticancer efficacy .
- Mechanistic Studies : Research has also delved into the mechanisms by which these compounds exert their biological effects. For example, studies have shown that certain thiadiazoles can induce oxidative stress in cancer cells, leading to apoptosis through mitochondrial pathways .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the literature, focusing on structural motifs, synthetic approaches, and physicochemical properties.
Structural Analogues and Key Differences
Key Observations
Heterocyclic Core Variations: Benzothiadiazole vs. Benzooxadiazole: The target compound and compound 42 incorporate a benzothiadiazole core, whereas compound 13l uses a benzooxadiazole. Azetidine vs. Thiazole/Quinazolinone: The azetidine ring in the target compound introduces steric strain, which may limit conformational flexibility compared to the 5-membered thiazole (13l) or 6-membered quinazolinone (42). This could impact binding to biological targets .
Substituent Effects :
- The 3-phenyl-1,2,4-oxadiazole group in the target compound acts as a bioisostere for esters or amides, improving metabolic stability. Similar oxadiazole motifs in compound 6 and 8a contribute to thermal stability (e.g., high melting points of 160–290°C) .
- Compound 8a’s pyridine and acetyl groups increase molecular weight (414.49 g/mol) and melting point (290°C), highlighting how extended aromatic systems enhance thermal stability .
Synthetic Yields: Compound 8a achieved an 80% yield via condensation with active methylene compounds, whereas compound 42’s lower yield (48%) may reflect challenges in forming the dihydroquinazolinone ring . The target compound’s synthesis would likely require multi-step coupling reactions, similar to compound 13l’s methodology .
Physicochemical Properties
- Molecular Weight: The target compound (414.44 g/mol) falls within the range of drug-like molecules, comparable to 8a (414.49 g/mol).
- Melting Points : Compounds with rigid aromatic systems (e.g., 8a at 290°C) exhibit higher melting points than those with flexible rings (e.g., 42 at 216–218°C). The target compound’s melting point is expected to align with oxadiazole-containing analogs (160–290°C) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the azetidine-oxadiazole core in this compound?
- Methodology : The azetidine-oxadiazole moiety can be synthesized via cyclization reactions. For example, aryl isothiocyanates react with amines under reflux in DMF to form thiourea intermediates, which are subsequently cyclized using formaldehyde and HCl (90–95°C, 4 h) to yield oxadiazole derivatives . Optimization of reaction time and solvent polarity (e.g., DMF vs. ethanol) is critical for yield improvement (see Table 1 in ).
- Validation : Confirm the azetidine ring formation via NMR (e.g., characteristic proton shifts at δ 4.0–4.5 ppm for azetidine CH groups) and HRMS for molecular ion peaks .
Q. How can the benzo[c][1,2,5]thiadiazole moiety be introduced into the final structure?
- Methodology : Coupling reactions (e.g., nucleophilic substitution or Pd-catalyzed cross-coupling) between pre-synthesized azetidine-oxadiazole intermediates and benzo[c][1,2,5]thiadiazole derivatives are typical. Use anhydrous DMF as a solvent and triethylamine as a base to facilitate coupling .
- Purity Control : Monitor reactions via TLC (silica gel 60F-254, iodine visualization) and purify via recrystallization (ethanol/water mixtures) to remove unreacted starting materials .
Q. What spectroscopic techniques are essential for structural confirmation?
- Key Techniques :
- and NMR: Assign peaks for aromatic protons (δ 7.0–8.5 ppm), azetidine CH groups (δ 3.5–4.5 ppm), and oxadiazole carbons (δ 160–170 ppm) .
- HRMS: Validate molecular formula (e.g., [M+H] with <2 ppm error) .
- IR: Confirm carbonyl (C=O, ~1650 cm) and thiadiazole (C-S, ~650 cm) stretches .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve contradictory yields in oxadiazole cyclization?
- Analysis : Contradictions in yields (e.g., 79% for 2a vs. lower yields for other derivatives in Table 1 ) may arise from steric hindrance or electronic effects of substituents. Use computational tools (DFT) to model transition states and identify rate-limiting steps.
- Solution : Adjust substituent positions (e.g., electron-withdrawing groups on aryl rings improve cyclization efficiency) or employ microwave-assisted synthesis to reduce reaction time and byproduct formation .
Q. What strategies mitigate challenges in crystallizing this hydrophobic compound for X-ray diffraction?
- Crystallization Tips : Use mixed solvents (e.g., DCM/hexane) for slow evaporation. If crystallization fails, employ SHELXT for structure solution from powder diffraction data, leveraging high-resolution NMR for initial phase estimation .
- Validation : Compare experimental bond lengths/angles with SHELXL-refined parameters to ensure accuracy (RMSD <0.02 Å for non-H atoms) .
Q. How can bioactivity data (e.g., antimicrobial MIC values) be correlated with structural features?
- Data Interpretation : Compare MIC values (Table 2 in ) with substituent electronic profiles. For instance, electron-deficient aryl groups (e.g., 3d with MIC = 1 µg/mL) may enhance membrane penetration via dipole interactions.
- Advanced Modeling : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with bacterial targets (e.g., DNA gyrase). Validate with SAR studies by synthesizing derivatives with varied substituents .
Q. What analytical workflows resolve discrepancies in HRMS and NMR data during purity assessment?
- Workflow :
Use LC-MS to detect trace impurities (<0.1%) that NMR may miss.
Employ 2D NMR (HSQC, HMBC) to assign overlapping signals (e.g., aromatic vs. oxadiazole protons).
Cross-validate with elemental analysis (C, H, N ±0.3% theoretical) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
